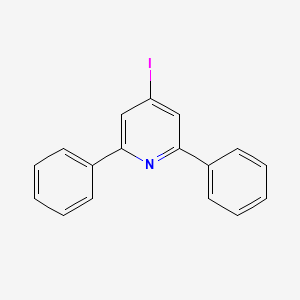

2,6-Diphenyl-4-iodopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2,6-Diphényl-4-iodopyridine est un composé organique hétérocyclique appartenant à la famille de la pyridine. Elle se caractérise par la présence de deux groupes phényles et d'un atome d'iode liés au cycle pyridine. Ce composé présente un intérêt significatif dans divers domaines de la chimie en raison de ses caractéristiques structurelles et de sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2,6-Diphényl-4-iodopyridine implique généralement l'iodation de la 2,6-diphénylpyridine. Une méthode courante consiste à utiliser de l'iode et un oxydant tel que l'oxyde d'argent(I) (Ag2O) dans un solvant organique comme l'acétonitrile. La réaction est effectuée sous reflux pour assurer une iodation complète.

Méthodes de production industrielle

La production industrielle de la 2,6-Diphényl-4-iodopyridine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final est réalisée par des techniques de cristallisation ou de chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

La 2,6-Diphényl-4-iodopyridine subit divers types de réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode peut être remplacé par d'autres nucléophiles par le biais de réactions de substitution nucléophile.

Réactions d'oxydation : Le composé peut être oxydé pour former des dérivés de N-oxyde de pyridine.

Réactions de couplage : Elle peut participer à des réactions de couplage croisé telles que les couplages de Suzuki, de Stille et de Negishi pour former des composés biaryles.

Réactifs et conditions courants

Substitution nucléophile : Réactifs comme l'azoture de sodium (NaN3) ou le thiocyanate de potassium (KSCN) dans des solvants polaires.

Oxydation : Oxydants tels que l'acide m-chloroperbenzoïque (m-CPBA) ou le diméthyldioxirane (DMDO).

Réactions de couplage : Catalyseurs au palladium (Pd(PPh3)4) et bases comme le carbonate de potassium (K2CO3) dans des solvants organiques comme le toluène ou le DMF.

Principaux produits formés

Substitution : Formation de dérivés azido ou thiocyanato.

Oxydation : Formation de dérivés de N-oxyde de pyridine.

Couplage : Formation de composés biaryles avec divers groupes fonctionnels.

Applications de la recherche scientifique

La 2,6-Diphényl-4-iodopyridine présente des applications diverses dans la recherche scientifique :

Chimie : Utilisée comme élément de base dans la synthèse de molécules organiques complexes et dans le développement de nouvelles méthodologies de synthèse.

Biologie : Étudiée pour son potentiel en tant que ligand dans les essais biologiques et en tant que sonde dans les études biochimiques.

Médecine : Explorée pour ses propriétés thérapeutiques potentielles, y compris son utilisation dans la découverte et le développement de médicaments.

Industrie : Utilisée dans la production de matériaux avancés et comme intermédiaire dans la synthèse d'agrochimiques et de produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action de la 2,6-Diphényl-4-iodopyridine implique son interaction avec diverses cibles moléculaires. L'atome d'iode et les groupes phényles contribuent à sa réactivité et à sa capacité à former des complexes stables avec les ions métalliques. Ces interactions peuvent influencer les voies biologiques et les activités enzymatiques, ce qui en fait un composé précieux en chimie médicinale.

Applications De Recherche Scientifique

2,6-Diphenyl-4-iodopyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

Biology: Investigated for its potential as a ligand in biological assays and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2,6-Diphenyl-4-iodopyridine involves its interaction with various molecular targets. The iodine atom and phenyl groups contribute to its reactivity and ability to form stable complexes with metal ions. These interactions can influence biological pathways and enzymatic activities, making it a valuable compound in medicinal chemistry.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2,6-Dichloro-4-iodopyridine

- 2,6-Difluoro-4-iodopyridine

- 2,6-Dibromo-4-iodopyridine

Unicité

La 2,6-Diphényl-4-iodopyridine est unique en raison de la présence de groupes phényles, qui renforcent sa stabilité et sa réactivité par rapport aux autres pyridines halogénées. Les groupes phényles offrent également des sites supplémentaires pour la fonctionnalisation, ce qui en fait un composé polyvalent en chimie synthétique.

Propriétés

Formule moléculaire |

C17H12IN |

|---|---|

Poids moléculaire |

357.19 g/mol |

Nom IUPAC |

4-iodo-2,6-diphenylpyridine |

InChI |

InChI=1S/C17H12IN/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H |

Clé InChI |

PFRAFBHBJNOQGC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12274277.png)

![Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B12274284.png)

![2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274297.png)

![(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274325.png)

![4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12274328.png)

![(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B12274337.png)

![Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate](/img/structure/B12274356.png)